Stoichiometric reactions of methylparathion with a palladium aryl oxime metallacycle

Dalton Transactions Pub Date: 2004-09-21 DOI: 10.1039/B411313F

Abstract

The reaction of [Pd3(OAc)6] with (E)-acetophenone oxime and pyridine in CHCl3 under reflux affords the metallacycle [Pd(OAc){C,N-(C6H4C(CH3)[double bond, length as m-dash]NOH)-2}(py)] (1) as a yellow air-stable complex. The same reaction carried out at room temperature in the absence of pyridine affords the trinuclear oximato complex [Pd(μ-(E)-ON[double bond, length as m-dash]C(CH3)Ph)(μ-OAc)]3 (2), which can be converted into 1 upon heating in the presence of pyridine. As indicated by 1H and 31P NMR spectroscopy, complex 1 reacts with methylparathion in acetone-d6–D2O solutions to afford [Pd(SP([double bond, length as m-dash]O)(OCH3)2){C,N-(C6H4C(CH3)[double bond, length as m-dash]NOH)-2}(py)] (3) and [Pd(μ-SP([double bond, length as m-dash]O)(OCH3)2){C,N-(C6H4C(CH3)[double bond, length as m-dash]NOH)-2}]2 (4) as well as free p-nitrophenol. Compounds 14 have been characterized by single-crystal X-ray analysis, NMR and EA. Compounds 1 and 3 are mononuclear complexes with the acetate and dimethylthiophosphate ligand, respectively, trans from the phenyl group. Compound 2 is a trinuclear complex whose structure can be derived from that of [Pd3(OAc)6] by replacing three of the acetate ligands on one side of Pd3 plane by three N,O-coordinated oximate ligands. Complex 4 is a dinuclear complex in which the two square-planar palladium moieties are linked by the sulfur atoms of the bridging dimethylthiophosphate ligands.

Graphical abstract: Stoichiometric reactions of methylparathion with a palladium aryl oxime metallacycle
Stoichiometric reactions of methylparathion with a palladium aryl oxime metallacycle
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